Cas no 361394-74-3 (N-Methyl-2-phenoxybenzylamine)

N-Methyl-2-phenoxybenzylamine structure
N-Methyl-2-phenoxybenzylamine structure
Nome del prodotto:N-Methyl-2-phenoxybenzylamine
Numero CAS:361394-74-3
MF:C14H15NO
MW:213.275003671646
MDL:MFCD02089412
CID:303593
PubChem ID:23512750

N-Methyl-2-phenoxybenzylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Methyl-1-(2-phenoxyphenyl)methanamine
    • N-Methyl-2-phenoxybenzylamine
    • Benzenemethanamine, N-methyl-2-phenoxy-
    • N-methyl-2-phenoxyBenzenemethanamine
    • N-methyl-N-(2-phenoxybenzyl)amine
    • Methyl[(2-Phenoxyphenyl)Methyl]Amine
    • IMIUMEQDSKHKST-UHFFFAOYSA-N
    • N-Methyl-N-(2-phenoxy)benzylamine
    • OR2068
    • 7286AJ
    • SBB094821
    • TRA0030856
    • SY005462
    • N-Methyl-1-(2-phenoxyphenyl);methanami
    • DTXSID30634675
    • SCHEMBL3134684
    • CS-0301554
    • N-Methyl-1-(2-phenoxyphenyl);methanamine
    • 361394-74-3
    • N-METHYL-N-(2-PHENOXYBENZYL)A
    • FT-0752722
    • A874426
    • EN300-1862869
    • SB76789
    • AKOS009064668
    • AS-31827
    • MFCD02089412
    • AC-7278
    • N-METHYL-N-(2-PHENOXYBENZYL)AMINE 97+%
    • DB-069325
    • MDL: MFCD02089412
    • Inchi: 1S/C14H15NO/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3
    • Chiave InChI: IMIUMEQDSKHKST-UHFFFAOYSA-N
    • Sorrisi: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 213.11545
  • Massa monoisotopica: 213.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 189
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 21.3

Proprietà sperimentali

  • Densità: 1.058
  • Punto di ebollizione: 300.95 ℃ at 760 mmHg
  • Punto di infiammabilità: 124.503℃
  • Indice di rifrazione: 1.567
  • PSA: 21.26

N-Methyl-2-phenoxybenzylamine Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Corrosive
  • Identificazione dei materiali pericolosi: C

N-Methyl-2-phenoxybenzylamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N62600-25g
N-Methyl-1-(2-phenoxyphenyl)methanamine
361394-74-3
25g
¥7679.0 2021-09-08
eNovation Chemicals LLC
D688401-1g
N-Methyl-2-phenoxybenzylamine
361394-74-3 >97%
1g
$110 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N62600-250mg
N-Methyl-1-(2-phenoxyphenyl)methanamine
361394-74-3
250mg
¥509.0 2021-09-08
TRC
M339420-50mg
N-Methyl-2-phenoxybenzylamine
361394-74-3
50mg
$ 50.00 2022-06-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005462-10g
N-Methyl-2-phenoxybenzylamine
361394-74-3 >97%
10g
¥2839.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N62600-1g
N-Methyl-1-(2-phenoxyphenyl)methanamine
361394-74-3
1g
¥1259.0 2021-09-08
Enamine
EN300-1862869-0.25g
methyl[(2-phenoxyphenyl)methyl]amine
361394-74-3
0.25g
$117.0 2023-09-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005462-0.25g
N-Methyl-2-phenoxybenzylamine
361394-74-3 >97%
0.25g
¥335.00 2024-07-09
Apollo Scientific
OR2068-250mg
N-Methyl-N-(2-phenoxy)benzylamine
361394-74-3 97+%
250mg
£68.00 2024-07-21
Enamine
EN300-1862869-0.05g
methyl[(2-phenoxyphenyl)methyl]amine
361394-74-3
0.05g
$107.0 2023-09-18
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:361394-74-3)N-Methyl-2-phenoxybenzylamine
A874426
Purezza:99%
Quantità:25g
Prezzo ($):636.0